molecular formula C8H5FS B12618854 3-Fluorobenzo[b]thiophene

3-Fluorobenzo[b]thiophene

Cat. No.: B12618854
M. Wt: 152.19 g/mol
InChI Key: FFHRKUDPEYUQSD-UHFFFAOYSA-N
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Description

3-Fluorobenzo[b]thiophene is a fluorinated derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused with a benzene ring.

Synthetic Routes and Reaction Conditions:

    Direct Fluorination: One method involves the direct fluorination of benzothiophene using molecular fluorine (F₂).

    Lithiation and Subsequent Fluorination: Another approach involves the lithiation of benzothiophene followed by treatment with fluorinating agents such as perchloryl fluoride or N-fluorodibenzenesulfonimide.

Industrial Production Methods: Industrial production of this compound typically involves scalable methods such as the lithiation-fluorination route due to its higher selectivity and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 3-Fluorobenzo[b]thiophene exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

  • 2-Fluorobenzo[b]thiophene
  • 4-Fluorobenzo[b]thiophene
  • 3-Chlorobenzo[b]thiophene

Comparison: 3-Fluorobenzo[b]thiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different electronic properties, making it suitable for specific applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C8H5FS

Molecular Weight

152.19 g/mol

IUPAC Name

3-fluoro-1-benzothiophene

InChI

InChI=1S/C8H5FS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H

InChI Key

FFHRKUDPEYUQSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)F

Origin of Product

United States

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